3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions that “3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid” undergoes would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on its chemical reactions is not available in the sources I have access to .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
The same study also conducted a molecular docking study on Lm-PTR1, complexed with Trimethoprim . This justified the better antileishmanial activity of the synthesized pyrazole derivatives .
Antimicrobial Properties
Propionic acid, which is a part of the compound structure, is known for its strong antimicrobial properties . It is obtained mainly by the petrochemical route, yet there is increasing interest in its synthesis in the biotechnological pathway .
Fermentation Processes
The compound can be used in fermentation processes. For instance, fermentation of 3 moles of glucose produces 4 moles of propionic acid, 2 moles of acetic acid, 2 moles of CO2, and 12 moles of ATP . When lactate is the initial substrate, fermentation results in the production of 2 moles of propionic acid and 1 mole of acetic acid .
Valorization of Whey
The compound can be used in the valorization of whey, an abundant dairy by-product and a significant threat to the environment . The study compares valorization of lactose and lactates—the main carbon sources of whey—by fermentation .
Inducing γ Globin Gene Expression
3- (3,4-Dimethoxyphenyl)propionic acid, a similar compound, was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
properties
IUPAC Name |
3-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-5-7-15(11(2)9-10)18-13(4)14(12(3)17-18)6-8-16(19)20/h5,7,9H,6,8H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALMLORJKLUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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